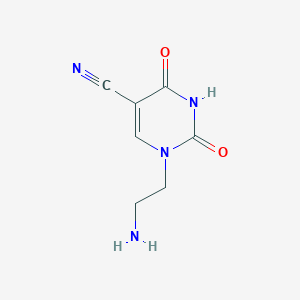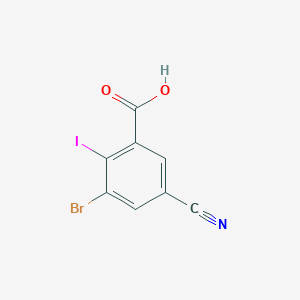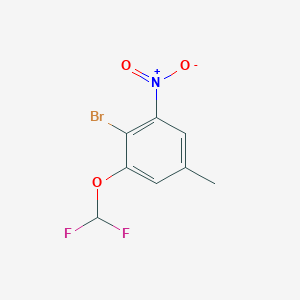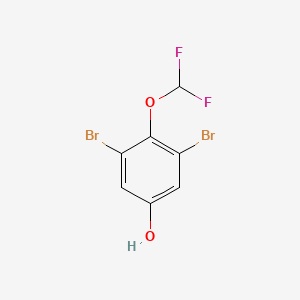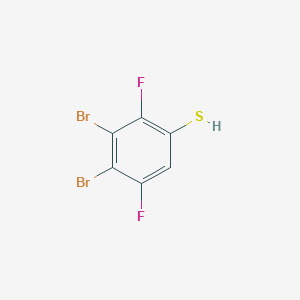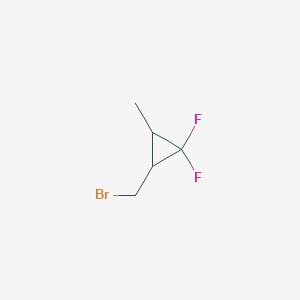
2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane
Descripción general
Descripción
2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane, also known as 2-Bromo-1,1-difluoro-3-methylcyclopropane, is a synthetic organic compound that is used in a variety of scientific applications. It is a colorless liquid with a boiling point of 92.5°C and a melting point of -18°C. It is a highly volatile compound, meaning it evaporates quickly and is flammable. It is used in a variety of scientific research applications, such as synthesis of new compounds, biochemical and physiological studies, and lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound has been explored for the synthesis of bromophenol derivatives with a cyclopropyl moiety. These derivatives have shown to be effective inhibitors of the cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, suggesting potential applications in treating diseases like Alzheimer's disease, Parkinson's disease, senile dementia, and ataxia (Boztaş et al., 2019).
Chemical Reaction Mechanisms
Research has also focused on understanding the chemical reaction mechanisms involving bromomethylcyclopropane. For example, its reactions on oxygen-covered Mo(110) were studied to investigate the lifetimes of radical intermediates, which are important in heterogeneous oxidation catalysis. These studies offer insights into radical formation and rearrangement processes (Levinson et al., 2001).
Difluoro(methylene)cyclopropanes in Synthesis
The compound has been utilized in the efficient synthesis of 3,3-difluorinated tetrahydropyridinols through 1,3-dipolar cycloaddition with nitrones, displaying good regioselectivity and high stereoselectivity. This method opens new avenues for creating highly substituted difluorinated compounds (Hang et al., 2008).
Radical-Mediated Reactions
The radical bromoallylation of unsaturated bonds such as alkynes, allenes, and vinylidene cyclopropanes has been performed efficiently, producing various diene derivatives. These reactions highlight the versatility of bromomethylcyclopropane in radical-mediated synthetic processes (Sumino & Ryu, 2022).
Propiedades
IUPAC Name |
2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2/c1-3-4(2-6)5(3,7)8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXKNCFRHYBDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B1448844.png)
![1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1448846.png)
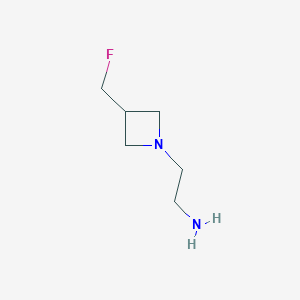
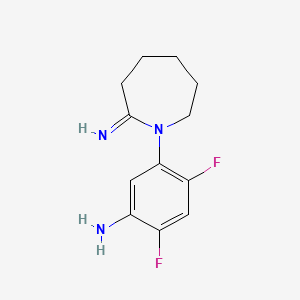
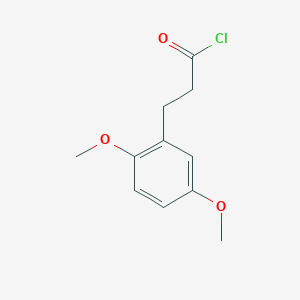
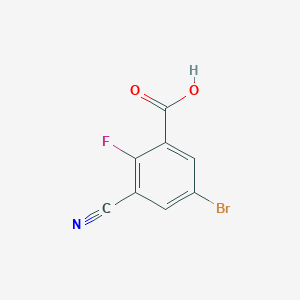
![[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1448856.png)
![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)
![(6-Azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1448859.png)
